N-1,3-benzodioxol-5-yl-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl]acetamide
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Overview
Description
N-1,3-benzodioxol-5-yl-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl]acetamide is a useful research compound. Its molecular formula is C22H24ClN5O3S and its molecular weight is 473.98. The purity is usually 95%.
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Scientific Research Applications
Chemopreventive and Chemotherapeutic Effects on Cancer
The compound’s mercapto-substituted 1,2,4-triazole ring makes it an intriguing candidate for cancer research. Triazole derivatives have garnered attention due to their chemopreventive and chemotherapeutic properties. They play a crucial role in inhibiting cancer cell growth and proliferation. Researchers have investigated the synthesis of this class of compounds and explored their biological activity . Further studies could focus on evaluating its efficacy against specific cancer types and understanding its mechanism of action.
Antiviral and Anti-Infective Properties
The compound’s structure suggests potential antiviral and anti-infective applications. For instance:
- Taribavirin Analogs : Taribavirin (viramidine) is a triazole-based antiviral drug currently in Phase III human trials. Although not yet approved for pharmaceutical use, it shows promise against respiratory syncytial virus (RSV), hepatitis C, West Nile virus, and dengue fever .
- Anti-HIV Activity : Certain triazole compounds have demonstrated efficacy against HIV-1. These compounds inhibit viral enzymes such as reverse transcriptase (RT), integrase (IN), and protease (PR). Investigating the compound’s potential as an anti-HIV agent could be valuable .
Indole Derivatives and Biological Activity
Indole derivatives, which share some structural features with our compound, have diverse biological applications. For instance:
- Anti-Inflammatory and Analgesic Activity : Compounds containing indole moieties have shown anti-inflammatory and analgesic properties. Investigating whether our compound exhibits similar effects could be worthwhile .
Future Directions
Given the compound’s unique structure and potential biological activities, further research could explore its interactions with specific cellular targets, toxicity profiles, and pharmacokinetics. Additionally, computational studies and in vitro assays may shed light on its mode of action and therapeutic potential.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure of the compound and could include a variety of enzymes and receptors.
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, some compounds might inhibit the activity of their target enzymes, while others might enhance their activity .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could affect the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, compounds with certain functional groups might be more readily absorbed or metabolized .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound inhibits a key enzyme in a metabolic pathway, it could lead to a buildup of certain metabolites .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
N-benzyl-3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O3S/c1-26-16-20(21(29)24-15-17-6-3-2-4-7-17)22(25-26)32(30,31)28-12-10-27(11-13-28)19-9-5-8-18(23)14-19/h2-9,14,16H,10-13,15H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYLRLIEGPHDDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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